2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid , which precisely describes its molecular framework. The name specifies:
- A thiazolidine ring (a five-membered heterocycle containing nitrogen and sulfur) at position 4 of which is a carboxylic acid group.
- A 4-(trifluoromethoxy)phenyl substituent attached to the nitrogen atom of the thiazolidine ring.
The CAS Registry Number for this compound is 811841-78-8 , a unique identifier that distinguishes it from structurally similar molecules. The CAS number confirms its registration in the Chemical Abstracts Service database, ensuring unambiguous identification in regulatory and commercial contexts.
Molecular Formula and Weight Calculations
The molecular formula of 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid is C₁₁H₁₀F₃NO₃S , derived from:
- 11 carbon atoms : 7 from the phenyl ring, 3 from the thiazolidine ring, and 1 from the carboxylic acid group.
- 10 hydrogen atoms : Distributed across the phenyl, thiazolidine, and carboxylic acid moieties.
- 3 fluorine atoms : Part of the trifluoromethoxy (-OCF₃) group.
- 1 nitrogen atom : In the thiazolidine ring.
- 3 oxygen atoms : One in the trifluoromethoxy group, two in the carboxylic acid.
- 1 sulfur atom : In the thiazolidine ring.
The molecular weight is calculated as follows:
$$
\text{Weight} = (11 \times 12.01) + (10 \times 1.01) + (3 \times 19.00) + (14.01) + (3 \times 16.00) + (32.07) = 293.26 \, \text{g/mol} .
$$
Stereochemical Configuration and Chiral Center Analysis
The thiazolidine ring introduces a chiral center at the 4th position (carbon adjacent to the carboxylic acid group). The stereochemistry at this position significantly influences the compound’s biological activity and physicochemical properties. For example, the (4S) -enantiomer of a structurally related compound, 2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, has been documented, highlighting the importance of stereochemical specificity in synthetic applications.
The spatial arrangement of substituents around the chiral center can be represented using Fischer projections or Cahn-Ingold-Prelog priorities . Computational modeling or X-ray crystallography would be required to confirm the absolute configuration of this specific compound.
Comparative Structural Analysis with Related Thiazolidine Derivatives
The structural features of 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid are compared to three analogues in Table 1:
Key Observations:
- Substituent Effects : Replacing the thiazolidine ring with a thiazole (non-saturated) ring reduces hydrogen count and alters planarity.
- Positional Isomerism : The ortho-substituted analogue exhibits distinct steric interactions compared to the para-substituted parent compound.
- Functional Group Impact : The -OCF₃ group increases molecular weight compared to -CF₃, while the -NH-OCF₃ group introduces hydrogen-bonding potential.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-8(5-19-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHPOGNUABYTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography. The goal is to achieve a scalable and cost-effective process that meets the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anti-cancer agent. The trifluoromethoxy group is known to enhance the biological activity of compounds by improving their pharmacokinetic properties.
Biochemical Studies
Research indicates that 2-(4-(trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid may interact with specific biological pathways, making it a candidate for studying disease mechanisms at the molecular level. Its structural similarity to other thiazolidine derivatives suggests potential applications in drug design targeting various diseases.
Proteomics Research
This compound is utilized in proteomics for its ability to modify protein interactions and functions. It can serve as a tool for understanding protein dynamics in cellular environments, particularly in studies related to cancer biology and metabolic disorders .
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can be optimized for large-scale production. Its unique structure allows chemists to explore further modifications for developing new derivatives with enhanced properties .
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid derivatives are structurally diverse, with variations in substituents and stereochemistry significantly affecting their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects :
- The trifluoromethoxy (-OCF₃) group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability compared to trifluoromethyl (-CF₃) derivatives (e.g., CAS 295313-71-2).
- Chlorine substituents (e.g., 4-Cl in CAS 198991-78-5) increase lipophilicity but may reduce solubility, whereas tert-butoxycarbonyl groups (CAS 477721-87-2) enhance steric protection during synthesis.
Positional Isomerism :
- The para-substituted trifluoromethoxy group in the target compound likely offers better steric alignment for receptor binding compared to ortho-substituted analogs (e.g., CAS 144344-71-8).
Synthesis and Stability :
- Thiazolidine derivatives are typically synthesized via cyclization of cysteine derivatives with aldehydes or ketones. The presence of electron-withdrawing groups (e.g., -OCF₃) may necessitate optimized reaction conditions to avoid side reactions.
Safety Considerations :
- While specific safety data for the target compound is unavailable, fluorinated analogs (e.g., 4-(Trifluoromethyl)-3-pyridinecarboxylic acid) require precautions against strong acids/oxidizers and use of protective equipment (gloves, goggles).
Biological Activity
2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, is a compound that has attracted attention due to its diverse biological activities. This article reviews the current understanding of its biological activity based on various studies and findings.
- Chemical Formula : C₁₁H₁₀F₃NO₃S
- Molecular Weight : 293.27 g/mol
- CAS Number : 1212484-57-5
- IUPAC Name : (4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
- Appearance : Powder
1. Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The introduction of various substituents can enhance their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, compounds with a cyclohexyl moiety at Position 4 have shown increased antioxidant activity compared to unsubstituted counterparts .
2. Antidiabetic Effects
Thiazolidine derivatives are known for their antidiabetic properties. Studies have demonstrated that modifications in the chemical structure of these compounds can lead to enhanced glucose-lowering effects. Specifically, the incorporation of trifluoromethoxy groups has been linked to improved insulin sensitivity and glucose uptake in cellular models .
3. Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. In vitro studies suggest its efficacy against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
4. Toxicological Studies
While the compound exhibits beneficial biological activities, it is essential to consider its safety profile. Research involving zebrafish models has revealed potential toxic effects, particularly concerning reproductive health. High doses have been associated with degeneration in testicular tissues and mitochondrial damage in Sertoli cells . These findings highlight the necessity for careful evaluation in pharmaceutical applications.
Case Studies and Experimental Findings
Q & A
Q. What are the optimal synthetic routes for 2-(4-(Trifluoromethoxy)phenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves condensation of 4-(trifluoromethoxy)benzaldehyde with cysteine or its derivatives, followed by cyclization. Key steps include:
- Catalysts : Palladium or copper catalysts enhance coupling efficiency (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
- Solvents : Polar aprotic solvents like DMF or toluene improve reaction homogeneity and yield .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
Optimization Table :
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal structure using SHELXL software for refinement .
- NMR Spectroscopy : H/C NMR confirms substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm for F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 308.05) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to identify key functional groups influencing pharmacological activity?
- Methodological Answer :
- Systematic Modification : Replace the trifluoromethoxy group with Cl, Br, or methoxy to evaluate electronic effects .
- In Vitro Assays : Measure IC values against target enzymes (e.g., cyclooxygenase-2) to correlate substituents with activity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like PPAR-γ .
Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Track plasma concentration-time profiles to assess bioavailability and tissue distribution .
- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites in serum .
- Dose-Response Validation : Use multiple animal models (e.g., rodents vs. zebrafish) to confirm efficacy thresholds .
Q. What experimental approaches are suitable for elucidating the molecular mechanism of action of this compound in target tissues?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure inhibition of COX-2 or 5-lipoxygenase using colorimetric substrates (e.g., absorbance at 405 nm for arachidonic acid conversion) .
- Gene Expression Profiling : RNA-seq or qPCR to evaluate downstream targets (e.g., NF-κB or IL-6) .
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., DAPI for nuclear localization) .
Q. How can researchers address challenges in reproducing synthetic or pharmacological data associated with this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
